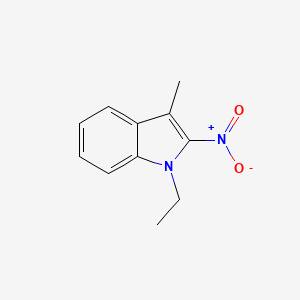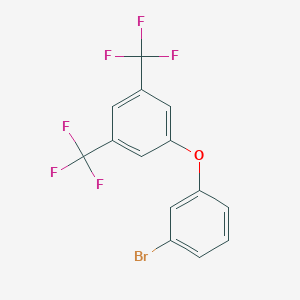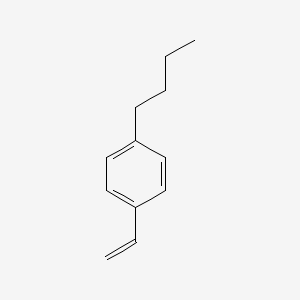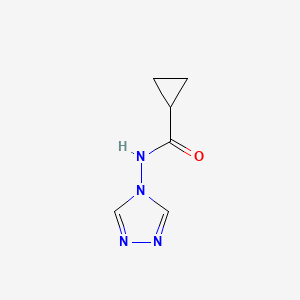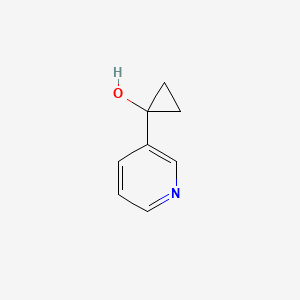
1-(Pyridin-3-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives using diazomethane in the presence of a palladium catalyst . This reaction typically requires mild conditions and yields the desired cyclopropane derivative with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound through bulk manufacturing and sourcing . The production process is optimized for high yield and purity, ensuring the compound meets research-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The cyclopropane ring’s strain energy and the pyridine ring’s aromaticity contribute to its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-4-yl)cyclopropan-1-ol: Similar structure but with the pyridine ring attached at the 4-position.
1-(Pyridin-3-yl)cyclopropylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1-(Pyridin-3-yl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
1-pyridin-3-ylcyclopropan-1-ol |
InChI |
InChI=1S/C8H9NO/c10-8(3-4-8)7-2-1-5-9-6-7/h1-2,5-6,10H,3-4H2 |
InChI-Schlüssel |
LIRJBYBLGJRTII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


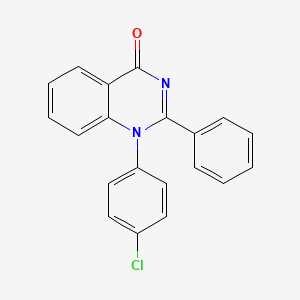
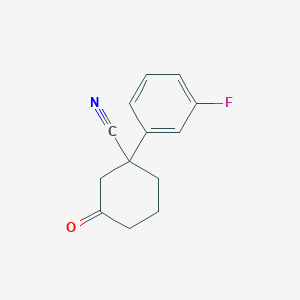
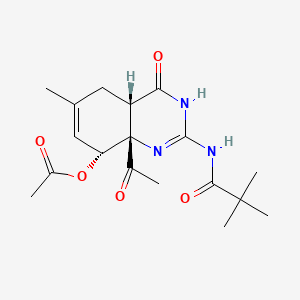
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
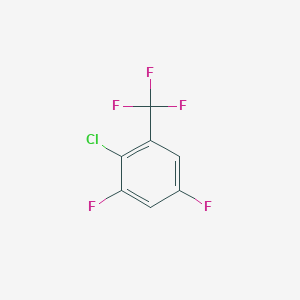
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
